molecular formula C8H18Cl2N2 B1601645 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 91188-26-0

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1601645
CAS No.: 91188-26-0
M. Wt: 213.15 g/mol
InChI Key: KTWQBDFIDPFQKG-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol. It is a solid substance typically used in scientific research and various industrial applications. This compound is known for its unique structure and properties, making it a valuable component in several fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as amines, aldehydes, and acids, followed by purification steps to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In studying biological systems and processes.

  • Medicine: In drug discovery and development.

  • Industry: In the production of various chemical products.

Mechanism of Action

The mechanism by which 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • 2-Methyl-2,7-diazaspiro[4.4]nonane: A related compound without the dihydrochloride group.

  • 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one: Another closely related compound with a ketone group.

Uniqueness: 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds.

This comprehensive overview provides a detailed understanding of 2-Methyl-2,7-diazaspiro[44]nonane dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWQBDFIDPFQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542101
Record name 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-26-0
Record name 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro-[4.4]nonane dihydrochloride in 150 ml of methanol with 1.0 g 20% palladium on carbon catalyst was hydrogenated at 50 psi for two days. After filtration, the filtrate was concentrated to a thick syrup which crystallized on addition of acetonitrile to give 11.50 g of 2-Methyl-2,7diazaspiro[4.4]nonane dihydrochloride, softened at 164° C. and melted at 168°-170° C. EXAMPLE I
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Synthesis routes and methods II

Procedure details

A solution of 7-benzyl-2-methyl-2,7-diazaspiro-[4.4]nonane dihydrochloride in 150 ml of methanol with 1.0 g 20% palladium on carbon catalyst was hydrogenated at 4.5×105Pa for two days. After filtration, the filtrate was concentrated to a thick syrup which crystallized on addition of acetonitrile to give 11.5 g of 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, softened at 164° C. and melted at 168°-170° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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Reactant of Route 6
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

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